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Compound of Interest

Compound Name:
3-Chloro-2,4,6-

trifluorobenzaldehyde

CAS No.: 1160573-14-7

Cat. No.: B2543934

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-2,4,6-
trifluorobenzaldehyde, a highly functionalized aromatic building block critical in the synthesis

of fluoroquinolone antibiotics, agrochemicals, and materials science applications.

The molecule features two distinct reactivity centers: the highly electrophilic polyfluorinated

aromatic ring (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the aldehyde

moiety (susceptible to nucleophilic addition/oxidation). Understanding the interplay between the

directing effects of the aldehyde and the activating nature of the halogen substituents is

essential for designing high-yield synthetic routes.

Chemical Profile & Structural Analysis[1]
The unique reactivity of this scaffold arises from the synergistic electron-withdrawing effects of

the aldehyde (-CHO), chlorine (-Cl), and fluorine (-F) groups.
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Physicochemical Properties
Property Data Note

CAS Number 1160573-14-7

Formula C7H2ClF3O

Molecular Weight 194.54 g/mol

Physical State Solid / Low-melting solid Sensitive to air/oxidation

Storage 2–8°C, Inert Atmosphere Aldehyde oxidation risk

Reactivity Mapping (Hammett & Steric Analysis)
The molecule possesses three potential leaving groups (fluorines at 2, 4, 6) and one chlorine at

position 3.[1]

Aldehyde (C1): Strong electron-withdrawing group (EWG). Directs SNAr to ortho (2,6) and

para (4) positions.

Chlorine (C3): Inductively withdrawing but provides steric bulk. Activates ortho positions (2,

4).

Regioselectivity Prediction: The C4-Fluorine is the most reactive site for SNAr. It benefits

from para-activation by the aldehyde and ortho-activation by the chlorine, with significantly

less steric hindrance than the C2-Fluorine.
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Figure 1: Reactivity hotspots. The C4-F is the primary electrophilic site for substitution, while

the aldehyde allows for scaffold extension.

Primary Reactivity: Nucleophilic Aromatic
Substitution (SNAr)[8]
The most valuable transformation for this scaffold is the regioselective displacement of the 4-

fluorine atom by amines or alkoxides. This reaction constructs the core pharmacophore found

in many antibacterials.

Mechanistic Insight
The reaction proceeds via an Addition-Elimination mechanism.[2] The nucleophile attacks C4,

forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized

onto the aldehyde oxygen (para-position), significantly lowering the activation energy compared

to attack at C3 or C5.

Experimental Protocol: C4-Selective Amination
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Objective: Selective displacement of C4-F using a secondary amine (e.g., morpholine) while

preserving the C2/C6 fluorines and the aldehyde.

Reagents:

Substrate: 3-Chloro-2,4,6-trifluorobenzaldehyde (1.0 eq)

Nucleophile: Morpholine (1.05 eq)

Base: Diisopropylethylamine (DIPEA) (1.2 eq)

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of 3-Chloro-2,4,6-trifluorobenzaldehyde in anhydrous MeCN

(0.2 M concentration) in a round-bottom flask under N2 atmosphere.

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature maximizes

regioselectivity by kinetically favoring the most activated position (C4) and suppressing bis-

substitution.

Addition: Mix Morpholine (1.05 eq) with DIPEA (1.2 eq) in a separate vial. Add this mixture

dropwise to the aldehyde solution over 15 minutes.

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

Monitor by TLC (Hexane/EtOAc) or LC-MS.

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine,

dry over Na2SO4, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

Self-Validating Check:

19F NMR: The starting material shows three distinct signals. The product should show two

distinct signals (C2-F and C6-F). Loss of the C4-F signal confirms substitution at the correct

site.
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Figure 2: SNAr workflow emphasizing kinetic control to ensure C4 regioselectivity.

Secondary Reactivity: Aldehyde Functionalization
The aldehyde group is versatile but sensitive. It is often oxidized to the carboxylic acid to

generate benzoic acid derivatives (common in drug scaffolds) or condensed to form Schiff

bases.

Protocol: Pinnick Oxidation (Aldehyde to Carboxylic
Acid)
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This method is preferred over KMnO4 or Jones reagent because it avoids "over-oxidation" or

degradation of the sensitive halogenated ring.

Reagents:

Substrate: 3-Chloro-2,4,6-trifluorobenzaldehyde

Oxidant: Sodium Chlorite (NaClO2) (1.5 eq)

Scavenger: 2-Methyl-2-butene (5.0 eq)

Buffer: NaH2PO4 (aq)

Solvent: t-Butanol / Water (3:1)

Methodology:

Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

Dissolve NaClO2 and NaH2PO4 in water.

Add the aqueous oxidant solution to the organic phase dropwise at RT.

Stir for 2–4 hours. The yellow color of ClO2 should not persist strongly if the scavenger is

working.

Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product is the

corresponding benzoic acid.

Safety & Handling (E-E-A-T)
Fluorinated benzaldehydes are potent irritants and lachrymators.

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and

respiratory irritation (H335).[3]

Chemical Compatibility: Incompatible with strong oxidizing agents (unless controlled, e.g.,

Pinnick) and strong bases (which may trigger haloform-type cleavage or polymerization).
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PPE: Neoprene gloves, chemical splash goggles, and a working fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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